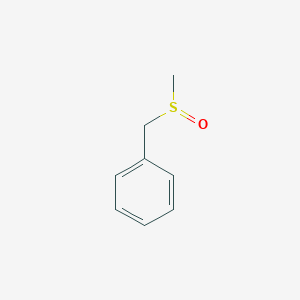

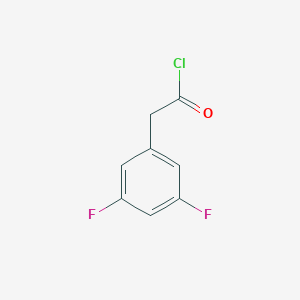

![molecular formula C11H12O3 B118660 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one CAS No. 63740-97-6](/img/structure/B118660.png)

1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one

Overview

Description

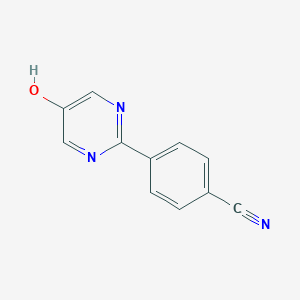

1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one, also known as 1-(1,3-benzodioxol-5-yl)-1-butanone, is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 . The compound is typically stored at room temperature and is available in solid form .

Synthesis Analysis

The synthesis of this compound involves the reaction of 1,2-methylenedioxybenzene with n-butyric anhydride in the presence of boron trifluoride diethyl etherate . The reaction is carried out at -5°C for 3.25 hours . After the reaction, the mixture is quenched with sodium acetate solution, and the organic layer is separated and washed with 5% NaOH . The crude product is then purified by column chromatography to yield the desired compound .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12O3/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10/h4-6H,2-3,7H2,1H3 . This indicates that the molecule consists of 11 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 192.21 . The compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate . The compound has a Log Po/w (iLOGP) of 2.34, indicating its lipophilicity . It has a water solubility of 0.646 mg/ml .Scientific Research Applications

Synthesis and Characterization of Derivatives : A study by Cui Yan-fang (2007) describes the synthesis of olefinic isomer products containing 1,4-dicarbonyl groups starting from 1-(benzodioxol-5-yl) ethanone. This research highlights the compound's utility in creating novel derivatives through carbon-carbon double-bond-forming reactions Cui Yan-fang (2007).

Natural Product Isolation : Singh et al. (2009) isolated new lignans from Phyllanthus amarus, one of which includes a benzo[d][1,3]dioxol-5-yl-methyl derivative. This demonstrates the presence and importance of this functional group in natural products Manju Singh, N. Tiwari, K. Shanker, R. K. Verma, A. Gupta, M. M. Gupta (2009).

Organoselenium Compound Synthesis : Nagpal et al. (2015) reported the synthesis of novel organoselenium compounds incorporating benzo[d][1,3]dioxole, showing the compound's relevance in developing organoselenium chemistry Yogesh Nagpal, Rajeev Kumar, K. Bhasin (2015).

Antimicrobial Activity Evaluation : Research by Umesha and Basavaraju (2014) involved synthesizing benzo[d][1,3]dioxole gathered pyrazole derivatives and evaluating their antimicrobial activities, indicating the compound's potential in medicinal chemistry B. Umesha, Y. Basavaraju (2014).

Structural Elucidation in Crystallography : A study by Naveen et al. (2018) focused on the structural elucidation of a novel pyrazole derivative containing benzo[d][1,3]dioxol-5-yl, contributing to the understanding of molecular interactions in crystal structures S. Naveen, K. Kumara, A. D. Kumar, K. Kumar, N. K. Lokanath (2018).

Application in Photoinitiators : Kumbaraci et al. (2012) explored the use of a benzo[d][1,3]dioxole derivative in photochemically masked one-component Type II photoinitiators for free radical polymerization, demonstrating its application in polymer chemistry Volkan Kumbaraci, B. Aydoğan, N. Talinli, Y. Yagcı (2012).

Synthesis and Evaluation of Anti-Cancer Activity : A study by Wu et al. (2017) synthesized benzo[d][1,3]dioxoles-fused 1,4-thiazepines and evaluated their anti-proliferative activities, showcasing the compound's potential in cancer research Liqiang Wu, Xiaojuan Yang, Qiujv Peng, Guangfei Sun (2017).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The compound should be handled with care, avoiding ingestion, inhalation, and contact with skin and eyes .

Mechanism of Action

Target of Action

The primary targets of 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one are cancer cells, specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The compound interacts with these cells to inhibit their growth and proliferation.

Mode of Action

This compound interacts with its targets by causing cell cycle arrest at the S phase and inducing apoptosis in CCRF-CEM cancer cells . This means that the compound prevents the cells from dividing and growing, and it also triggers the cells to undergo programmed cell death.

Biochemical Pathways

It is known that the compound affects the cell cycle and apoptosis pathways . These pathways are crucial for cell growth and survival, so their disruption can lead to the death of cancer cells.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . This suggests that the compound can be effectively absorbed into the body and can cross the blood-brain barrier, potentially allowing it to reach cancer cells in various parts of the body.

Result of Action

The result of the action of this compound is the inhibition of cancer cell growth and the induction of apoptosis . This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is stable at room temperature and should be stored in a dry environment . Additionally, the compound’s efficacy may be affected by the specific characteristics of the tumor microenvironment, such as pH, oxygen levels, and the presence of other cells and molecules.

Biochemical Analysis

Cellular Effects

1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one has been found to exhibit anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines

Molecular Mechanism

It is known that the compound has anticancer activity, but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still being studied .

properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10/h4-6H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOZZIUFGVJOEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473093 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63740-97-6 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

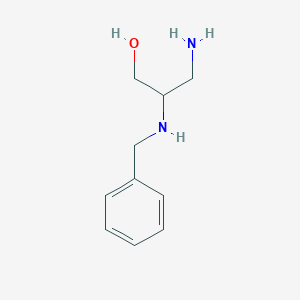

![ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B118583.png)

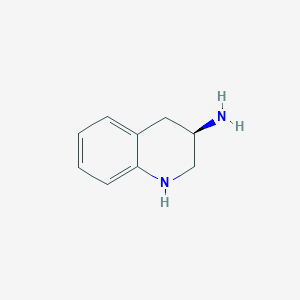

![[4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B118585.png)

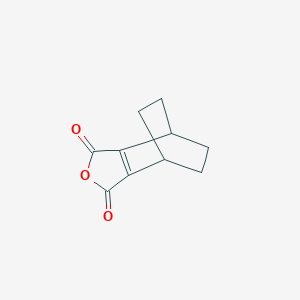

![N-[(2S)-3-oxobutan-2-yl]acetamide](/img/structure/B118593.png)